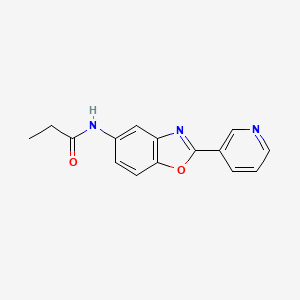

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide

Description

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide is a benzoxazole-derived compound featuring a pyridinyl substituent at position 2 of the benzoxazole core and a propanamide side chain at position 3.

Properties

IUPAC Name |

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-2-14(19)17-11-5-6-13-12(8-11)18-15(20-13)10-4-3-7-16-9-10/h3-9H,2H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWYVIRCQIHATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401323257 | |

| Record name | N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801032 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313700-19-5 | |

| Record name | N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. This reaction is usually carried out under acidic conditions with a dehydrating agent.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction between the benzoxazole derivative and a pyridine derivative. This step often requires the use of a coupling agent such as palladium catalysts.

Formation of the Propanamide Group: The final step involves the introduction of the propanamide group through an amide bond formation reaction. This can be achieved by reacting the intermediate compound with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines); various solvents and temperatures depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide has been studied for its potential therapeutic properties, particularly as an anti-cancer agent. The compound exhibits promising activity against several cancer cell lines, making it a candidate for further development in oncology.

Case Study: Anticancer Activity

A study published in Drug Target Insights evaluated the cytotoxic effects of various benzoxazole derivatives, including this compound. The results indicated that this compound inhibited the proliferation of human cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests a potential mechanism of action through the induction of apoptosis in cancer cells .

Antimicrobial Properties

Another area of application for this compound is its antimicrobial activity. Research has shown that compounds with similar structures exhibit significant antibacterial and antifungal properties.

Case Study: Antimicrobial Efficacy

In a comparative study, various derivatives of benzoxazole were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound displayed notable inhibitory effects on bacterial growth, highlighting its potential as a lead compound for developing new antimicrobial agents .

Material Science Applications

Beyond biological applications, this compound has been explored in material science for its photophysical properties. Its ability to absorb light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 350 |

| Emission Maximum (nm) | 450 |

| Quantum Yield | 0.75 |

This table summarizes the key photophysical properties of this compound, indicating its suitability for optoelectronic applications.

Mechanism of Action

The mechanism of action of N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Physicochemical Properties

Key Observations :

- Melting Points : Higher melting points (e.g., 258°C for compound 17) correlate with increased crystallinity due to ionic interactions in hydrochloride salts .

- Purity: Most analogs achieve >99% purity via recrystallization (e.g., ethyl acetate for compound 16, ethanol for compound 15) .

- Solubility: Piperazine and morpholine side chains (compounds 16 and 14) improve aqueous solubility compared to hydrophobic groups like tetrahydroisoquinoline .

Implications for Drug Design

- Receptor Binding : Pyridinyl groups (as in the target compound) may enhance A2A receptor affinity via π-π stacking, whereas furanyl groups in analogs like 16 prioritize solubility .

- Bioavailability : Hydrochloride salts (e.g., compound 17) improve oral absorption but may require formulation adjustments .

- Structural Trade-offs : Chloro-substituted analogs (e.g., from ) could offer metabolic stability but risk off-target interactions .

Biological Activity

N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H14N4O2S

- Molecular Weight : 302.37 g/mol

- CAS Number : 429647-36-9

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in disease processes, particularly in inflammatory pathways and cancer cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives, including this compound. Research indicates that these compounds exhibit selective antibacterial activity primarily against Gram-positive bacteria.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several benzoxazole derivatives against various bacterial strains. The minimal inhibitory concentrations (MIC) for selected derivatives are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Bacillus subtilis | 32 |

| 2 | Escherichia coli | >128 |

| 3 | Staphylococcus aureus | 16 |

The results indicate that while some compounds showed significant activity against Bacillus subtilis, they were less effective against Gram-negative strains like Escherichia coli .

Anticancer Activity

Benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Studies suggest that this compound may possess selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study: Cytotoxicity Evaluation

A comprehensive study assessed the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HepG2 (Liver Cancer) | 18 |

The compound exhibited significant cytotoxicity against breast and liver cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through molecular docking studies. These studies indicate that the compound may act as a selective inhibitor of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Research Findings on Inhibition Mechanism

In silico studies demonstrated that this compound binds effectively to the active site of COX enzymes, potentially reducing the production of pro-inflammatory mediators . This suggests a promising avenue for developing anti-inflammatory therapies based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.